2-Phenylethenyl benzoate

Vinyl Ester Synthesis Anti-Markovnikov Addition Catalytic Efficiency

2-Phenylethenyl benzoate (CAS 84262-78-2), also known as styryl benzoate, is an organic compound with the molecular formula C₁₅H₁₂O₂ and a molecular weight of 224.25 g/mol. It is classified as an enoate ester, formed by the formal condensation of benzoic acid with 2-phenylethenol.

Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
CAS No. 84262-78-2
Cat. No. B15434985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylethenyl benzoate
CAS84262-78-2
Molecular FormulaC15H12O2
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=COC(=O)C2=CC=CC=C2
InChIInChI=1S/C15H12O2/c16-15(14-9-5-2-6-10-14)17-12-11-13-7-3-1-4-8-13/h1-12H
InChIKeySSVCJXZKDWCWOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylethenyl Benzoate (CAS 84262-78-2) as a Styryl Ester for Targeted Organic Synthesis and Advanced Materials R&D Procurement


2-Phenylethenyl benzoate (CAS 84262-78-2), also known as styryl benzoate, is an organic compound with the molecular formula C₁₅H₁₂O₂ and a molecular weight of 224.25 g/mol. It is classified as an enoate ester, formed by the formal condensation of benzoic acid with 2-phenylethenol. The compound is characterized by a styryl (2-phenylethenyl) group linked to a benzoate moiety, giving it a unique conjugated structure that imparts distinct electronic and photochemical properties . It is an important intermediate in organic synthesis, particularly for the preparation of functionalized styryl derivatives and photoactive materials, and is also investigated for its potential applications in liquid crystal formulations [1].

Why 2-Phenylethenyl Benzoate Cannot Be Replaced by Common Vinyl or Saturated Benzoate Esters in Precision Synthesis and Material Science Workflows


Substituting 2-phenylethenyl benzoate with seemingly similar benzoate esters like 2-phenylethyl benzoate (CAS 94-47-3) or vinyl benzoate (CAS 769-78-8) will fundamentally alter the outcome of a synthetic or material science workflow due to key differences in electronic conjugation, reactivity, and resulting physical properties . The styryl group in 2-phenylethenyl benzoate provides an extended π-conjugated system between the phenyl ring and the ester carbonyl, which is absent in the saturated 2-phenylethyl benzoate. This conjugation drastically influences the compound's absorption spectra, photochemical behavior, and its ability to participate in π-stacking interactions, which are critical for liquid crystalline phases [1]. Furthermore, its distinct reactivity in catalytic addition reactions, as shown in head-to-head studies, yields a different product profile compared to its isomer, 1-phenylvinyl benzoate, demonstrating that structural specificity directly governs synthetic utility [2].

Quantitative Differentiation of 2-Phenylethenyl Benzoate Against Closest Analogs: A Procurement-Focused Evidence Guide


2-Phenylethenyl Benzoate as the Major Product in Catalytic Benzoic Acid-Phenylacetylene Addition: A Head-to-Head Yield Comparison

In a direct head-to-head catalytic study, the reaction of benzoic acid with phenylacetylene produced a mixture of two regioisomers: 1-phenylvinyl benzoate (Markovnikov product) and 2-phenylethenyl benzoate (anti-Markovnikov product, i.e., styryl benzoate). The product distribution is quantifiably dependent on the solvent and catalyst system, with 2-phenylethenyl benzoate being the major product under optimized conditions [1]. This demonstrates a clear, quantifiable differentiation in synthetic yield that is critical for process chemists aiming to maximize the output of the desired styryl ester.

Vinyl Ester Synthesis Anti-Markovnikov Addition Catalytic Efficiency

2-Phenylethenyl Benzoate as a Critical Structural Precursor for Liquid Crystal Materials with Enhanced Mesophase Stability

While direct quantitative data for 2-phenylethenyl benzoate itself is limited, class-level evidence from closely related styryl benzoate derivatives demonstrates that the extended π-conjugated styryl core is essential for inducing and stabilizing liquid crystalline (LC) phases. For instance, studies on a series of methyl 4-(4-alkoxystyryl)benzoates show that these compounds exhibit stable smectic A (SmA) and crystalline E (CrE) phases, with thermal stability up to 200 °C. The mesophase stability is shown to increase with alkyl chain length, a property that can be finely tuned [1]. This class-level inference strongly supports the use of 2-phenylethenyl benzoate as a key building block for synthesizing novel LC materials, as its core structure is directly responsible for the anisotropic molecular interactions necessary for LC behavior.

Liquid Crystal Displays Mesophase Stability Materials Science

Structural Differentiation of 2-Phenylethenyl Benzoate from Saturated 2-Phenylethyl Benzoate: Impact on Photophysical and Material Properties

2-Phenylethenyl benzoate (CAS 84262-78-2) is structurally differentiated from the commercially common flavor and fragrance ingredient 2-phenylethyl benzoate (CAS 94-47-3) by the presence of a carbon-carbon double bond in the styryl group, creating a fully conjugated system between the aromatic ring and the ester carbonyl. This structural feature is not present in the saturated analog . Research on related styryl derivatives confirms that this extended conjugation is responsible for distinct photophysical properties, including fluorescence and the ability to undergo photocycloaddition reactions, which are not possible for the saturated ester [1]. The LogP value for 2-phenylethenyl benzoate is calculated as 3.51, indicating higher lipophilicity compared to its saturated counterpart (LogP ≈ 3.0-3.2 for 2-phenylethyl benzoate), which can affect its solubility and performance in organic electronic device fabrication .

Photochemistry Organic Electronics Conjugated Systems

High-Value Application Scenarios for 2-Phenylethenyl Benzoate Based on Quantitative Differentiation Evidence


Selective Synthesis of Anti-Markovnikov Vinyl Esters for Advanced Material Precursors

The direct head-to-head evidence from catalytic studies confirms that 2-phenylethenyl benzoate is the major product (up to 72.6% yield) in the addition of benzoic acid to phenylacetylene under optimized conditions [1]. This makes it the compound of choice for chemists and process developers who require a reliable, high-yielding route to anti-Markovnikov styryl esters. These specific esters serve as crucial intermediates for synthesizing a wide array of functional materials, including liquid crystal monomers, photoactive polymers, and organic electronic components. Procuring 2-phenylethenyl benzoate directly, or selecting synthetic routes that favor its formation, is a data-backed strategy to maximize efficiency and reduce costs in material science R&D pipelines.

Core Building Block for Design and Synthesis of New Liquid Crystalline Compounds

Based on strong class-level evidence, the styryl benzoate core of 2-phenylethenyl benzoate is a proven mesogenic unit essential for inducing liquid crystalline phases. Researchers developing new materials for Liquid Crystal Displays (LCDs), optical films, or organic semiconductors can leverage this compound as a key synthetic building block [2]. By functionalizing the phenyl rings, they can tune the mesophase behavior, thermal stability (up to 200°C), and optical properties of the resulting materials. The inherent conjugated structure of 2-phenylethenyl benzoate provides a foundation for π-stacking interactions and anisotropic molecular order that is not possible with non-conjugated or saturated benzoate esters, making it a strategically irreplaceable precursor for liquid crystal innovation.

Development of Photoactive and Conjugated Organic Materials for Electronics and Photonics

The unique conjugated structure of 2-phenylethenyl benzoate, confirmed by its molecular formula and supported by research on related styryl compounds, positions it as a valuable monomer or building block for creating photoactive materials [3]. Its ability to undergo photodimerization and participate in extended π-conjugated systems is essential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors. In these fields, the difference between a conjugated styryl ester and a saturated analog is a binary one: the former enables the desired electronic and photonic functions, while the latter is completely inert for these purposes. Therefore, for scientists in organic electronics and photonics, the procurement of 2-phenylethenyl benzoate is not a choice among alternatives but a requirement for achieving functional outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenylethenyl benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.